molecular formula C23H21N5O3S B2839879 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole CAS No. 1031968-90-7

2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole

Cat. No.: B2839879
CAS No.: 1031968-90-7
M. Wt: 447.51
InChI Key: FNONKJMRTRUHPJ-UHFFFAOYSA-N
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Description

2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxazole ring, a triazoloquinoxaline moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole involves its interaction with DNA. The compound potently intercalates DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in cancer therapy . The molecular targets and pathways involved include the DNA double helix and various enzymes associated with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole is unique due to its combination of the oxazole ring, triazoloquinoxaline moiety, and dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-13-17(24-22(31-13)15-8-7-11-19(29-3)20(15)30-4)12-32-23-21-27-26-14(2)28(21)18-10-6-5-9-16(18)25-23/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNONKJMRTRUHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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